molecular formula C10H9IO4 B1298536 Dimethyl iodoterephthalate CAS No. 165534-79-2

Dimethyl iodoterephthalate

Cat. No.: B1298536
CAS No.: 165534-79-2
M. Wt: 320.08 g/mol
InChI Key: GJVIVAYVYHUGOO-UHFFFAOYSA-N
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Description

Dimethyl iodoterephthalate is an organic compound with the molecular formula C10H9IO4. It is a derivative of terephthalic acid, where two methyl ester groups and one iodine atom are attached to the benzene ring.

Preparation Methods

Dimethyl iodoterephthalate can be synthesized through several methods. One common synthetic route involves the iodination of dimethyl terephthalate. This process typically uses iodine and a suitable oxidizing agent, such as potassium iodate, in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture in an organic solvent like acetic acid .

Industrial production methods may involve similar iodination reactions but are optimized for large-scale synthesis. These methods focus on maximizing yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Dimethyl iodoterephthalate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted terephthalates, while coupling reactions can produce complex aromatic compounds .

Scientific Research Applications

Dimethyl iodoterephthalate has several scientific research applications:

Properties

IUPAC Name

dimethyl 2-iodobenzene-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9IO4/c1-14-9(12)6-3-4-7(8(11)5-6)10(13)15-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJVIVAYVYHUGOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9IO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60348410
Record name Dimethyl iodoterephthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60348410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165534-79-2
Record name Dimethyl iodoterephthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60348410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 165534-79-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the applications of Dimethyl iodoterephthalate in materials science?

A1: this compound serves as a valuable reagent in synthesizing novel flame-retardant materials. [] Its reactivity allows for the incorporation of phosphonic and boronic acid groups into its structure through transition metal-catalyzed coupling reactions. These modified compounds exhibit significant flame-retardant properties, primarily due to a condensed phase mechanism involving char formation. [] For instance, incorporating boronic or phosphonic acids significantly lowers the heat release of thermoplastic polyurethane when blended. []

Q2: How does this compound contribute to the understanding of energy transfer in polymer matrices?

A2: While not directly studied in the provided research, this compound's structural similarity to Dimethyl terephthalate makes it a potentially useful tool in studying energy transfer. Research shows that incorporating quenching molecules like this compound into a polymer matrix, such as poly(ethylene 2,6-naphthalenedicarboxylate), allows researchers to investigate energy migration and trapping phenomena using fluorescence spectroscopy. [] By analyzing the quenching efficiency, valuable insights into the polymer's photophysical properties and energy transfer mechanisms can be gained. []

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